2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C15H14ClNO4S. This compound is characterized by the presence of a sulfonamide group attached to a chlorophenyl ring and a phenylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets, leading to changes in the molecular structure of the targets .
Biochemical Pathways
The compound’s interaction with its targets can potentially affect various biochemical pathways, leading to downstream effects .
Result of Action
The compound’s interaction with its targets can lead to changes in the molecular structure of the targets, potentially affecting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzenesulfonyl chloride+3-Phenylpropanoic acidBase2-[(4-Chlorophenyl)sulfonyl]amino-3-phenylpropanoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinyl or sulfide derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigating potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the phenylpropanoic acid moiety.
3-Phenylpropanoic acid: Lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but lacks the chlorophenyl and phenylpropanoic acid moieties.
Uniqueness
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the combination of its sulfonamide group and phenylpropanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDEMYHWQZSLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377531 |
Source
|
Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-97-8 |
Source
|
Record name | N-[(4-Chlorophenyl)sulfonyl]phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40279-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.